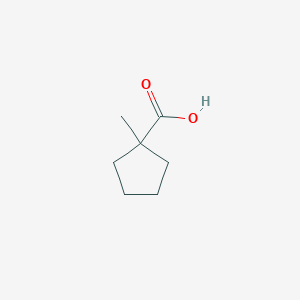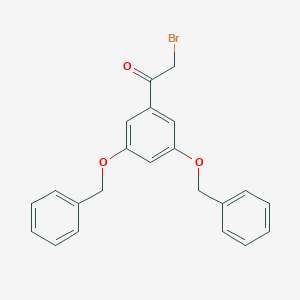
4-(2,3-Dihydroxypropoxy)phenylbiguanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydroxypropoxy)phenylbiguanide, also known as PHMB, is a biguanide compound that has been used in various scientific research applications. It is a broad-spectrum antimicrobial agent that has been widely studied for its potential use in medical, industrial, and environmental applications.
作用机制
The mechanism of action of 4-(2,3-Dihydroxypropoxy)phenylbiguanide involves the disruption of the cell membrane of microorganisms, leading to cell death. 4-(2,3-Dihydroxypropoxy)phenylbiguanide can interact with the negatively charged components of the cell membrane, such as phospholipids and lipopolysaccharides, and disrupt the membrane integrity. This can cause leakage of intracellular components, such as proteins and nucleic acids, leading to cell death.
生化和生理效应
4-(2,3-Dihydroxypropoxy)phenylbiguanide can have biochemical and physiological effects on different organisms, depending on the concentration and exposure time. In humans, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have low toxicity and is generally safe for topical use. However, prolonged exposure to high concentrations of 4-(2,3-Dihydroxypropoxy)phenylbiguanide can cause skin irritation and sensitization. In aquatic organisms, 4-(2,3-Dihydroxypropoxy)phenylbiguanide can have acute and chronic toxicity, which can affect their growth, reproduction, and survival.
实验室实验的优点和局限性
4-(2,3-Dihydroxypropoxy)phenylbiguanide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which can be useful for studying the effects of microorganisms on different systems. Another advantage is its stability and solubility, which can make it easier to handle and use in lab experiments. However, one limitation is the potential for 4-(2,3-Dihydroxypropoxy)phenylbiguanide to interfere with other compounds or assays, which can affect the accuracy and reproducibility of the results.
未来方向
There are several future directions for 4-(2,3-Dihydroxypropoxy)phenylbiguanide research, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential use in different medical and environmental applications, and the study of its mechanisms of action and toxicity in different organisms. Additionally, the combination of 4-(2,3-Dihydroxypropoxy)phenylbiguanide with other compounds or technologies may enhance its efficacy and reduce its limitations in various applications.
合成方法
4-(2,3-Dihydroxypropoxy)phenylbiguanide can be synthesized using different methods, including the reaction of 2,3-dihydroxypropylamine with 4-chlorophenylbiguanide, or the reaction of 4-chlorophenylbiguanide with 2,3-dihydroxypropyl chloride. The synthesis method can affect the purity and yield of 4-(2,3-Dihydroxypropoxy)phenylbiguanide, which can impact its efficacy and safety in various applications.
科学研究应用
4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used in different scientific research applications, such as wound healing, water treatment, and food preservation. In wound healing, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have antimicrobial and anti-inflammatory effects, which can promote wound healing and prevent infections. In water treatment, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a disinfectant to control the growth of microorganisms, such as bacteria and algae. In food preservation, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a preservative to prevent the growth of spoilage and pathogenic microorganisms.
属性
CAS 编号 |
109351-12-4 |
|---|---|
产品名称 |
4-(2,3-Dihydroxypropoxy)phenylbiguanide |
分子式 |
C11H17N5O3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine |
InChI |
InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15) |
InChI 键 |
ZJLAFPISHSXOSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
规范 SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



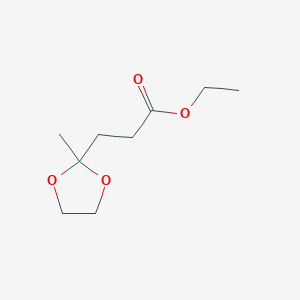

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)


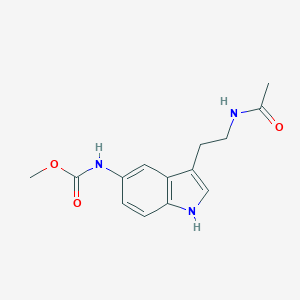

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
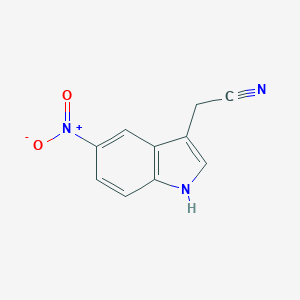


![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
